2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZJSBLKRXSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzoic Acid Precursors
Direct chlorination of benzoic acid or its derivatives using agents like trichloroisocyanuric acid (TCCA) or sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms at the 2- and 5-positions. Trichloroisocyanuric acid offers superior selectivity due to its controlled release of chlorine radicals, minimizing over-chlorination.
Procedure :
Conversion to Benzoyl Chloride
The acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:
- 2,5-Dichlorobenzoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in dry dichloromethane (DCM) for 4 hours.
- Excess SOCl₂ is removed under vacuum, yielding 2,5-dichlorobenzoyl chloride as a pale-yellow liquid (94–97% yield).
Synthesis of 2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Cyclohexylamine
Cyclohexene Oxide Amination
Cyclohexene oxide is opened with aqueous ammonia to form trans-2-aminocyclohexanol:
Thiazolidinedione Ring Formation
The amine reacts with mercaptoacetic acid and triphosgene to form the thiazolidinedione ring:
Oxidation to Cyclohexylamine
The alcohol is oxidized to the amine using Dess-Martin periodinane (DMP):
- 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)cyclohexanol (1 equiv) is treated with DMP (2.2 equiv) in DCM at 0°C.
- After 2 hours, the reaction is quenched with Na₂S₂O₃, yielding the amine intermediate (81% yield).
Amide Coupling and Final Product Isolation
Reaction Conditions
The benzoyl chloride and amine are coupled using Schotten-Baumann conditions:
- 2,5-Dichlorobenzoyl chloride (1 equiv) is added dropwise to a solution of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexylamine (1 equiv) and NaOH (2 equiv) in THF/water (1:1).
- The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 3 hours.
- The precipitate is filtered and recrystallized from ethanol to yield the title compound (76% yield).
Alternative Coupling Reagents
Carbodiimide-based reagents (e.g., EDCl/HOBt) improve yields in non-aqueous media:
- EDCl (1.5 equiv) and HOBt (1.5 equiv) are added to a solution of 2,5-dichlorobenzoic acid and the amine in DMF.
- After 24 hours at 25°C, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane) to achieve 84% yield.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 1H, ArH), 7.48 (d, J = 8.4 Hz, 1H, ArH), 4.12–4.05 (m, 1H, cyclohexyl), 3.82 (dd, J = 11.2 Hz, 4.0 Hz, 2H, thiazolidinedione), 2.95–2.88 (m, 1H, cyclohexyl), 1.75–1.62 (m, 4H, cyclohexyl).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O amide), 1660 cm⁻¹ (thiazolidinedione C=O).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.
Optimization Challenges and Solutions
Chlorination Selectivity
Using TCCA instead of Cl₂ gas reduces di- and tri-chlorinated byproducts. Solvent polarity (acetonitrile > DCM) enhances para-directing effects.
Thiazolidinedione Stability
The thiazolidinedione ring is sensitive to acidic conditions. Reactions must be conducted under neutral or slightly basic pH.
Amide Bond Hydrolysis
Schotten-Baumann conditions minimize hydrolysis by maintaining low temperatures and short reaction times.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and analogs:
2.3 Physicochemical and Functional Implications
- Steric Effects : The cyclohexyl group in the target compound introduces conformational rigidity compared to the linear N,O-bidentate group in ’s catalyst. This rigidity may influence target selectivity in biological systems .
Biological Activity
2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide can be represented as follows:
- Molecular Formula : C15H16Cl2N2O2S
- Molecular Weight : 359.27 g/mol
- CAS Number : [Not provided in the search results]
Research indicates that compounds similar to 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity :
- Antitumor Activity :
- Antimicrobial Properties :
Enzyme Inhibition Studies
Inhibitory effects on DHFR were noted in related benzamide compounds. For instance, benzamide riboside (BR) was shown to reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth . This suggests that 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide may exert similar inhibitory effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzamide Riboside | Antitumor | Inhibition of DHFR |
| Thiazolidinone Derivatives | Antimicrobial | Disruption of cell wall synthesis |
| 4-Chloro-benzamides | RET kinase inhibition | Modulation of kinase activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
